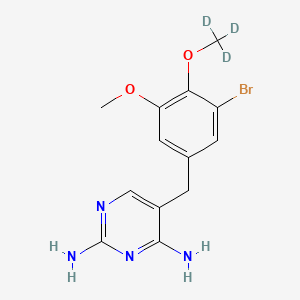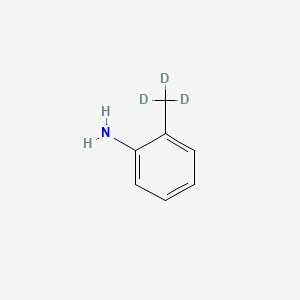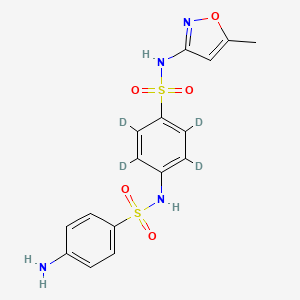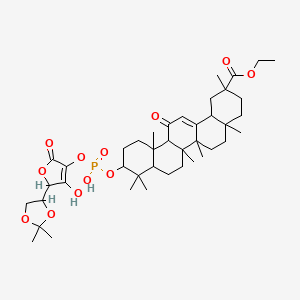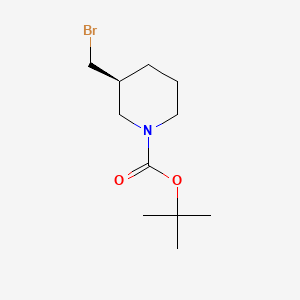
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is a cyclic organic compound with the molecular formula C9H15N. It is commonly referred to as 4-methyl-2,3,4,5-tetrahydro-1H-pyrrole and is used in various scientific research applications.
作用機序
The mechanism of action of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is not well-understood. However, it is believed to act as a modulator of various cellular processes, including gene expression, signal transduction, and protein synthesis. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the growth of cancer cells and possess antitumor activity. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of using 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in medicinal chemistry and drug discovery. Additionally, it possesses various biological activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and its safety profile has not been fully established.
将来の方向性
There are several future directions for the use of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) in scientific research. One area of interest is the development of new therapeutic agents for the treatment of various diseases. 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) has been shown to possess various biological activities, making it a promising candidate for the development of new drugs. Another area of interest is the development of new synthetic methods for the production of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI). This could lead to more efficient and cost-effective production methods, making it more accessible for scientific research. Additionally, further studies are needed to fully understand the mechanism of action and safety profile of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI), which could lead to the development of new applications and uses for this compound.
In conclusion, 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is a valuable tool in scientific research, with various applications in medicinal chemistry, drug discovery, and organic synthesis. Its biological activities make it a promising candidate for the development of new therapeutic agents. However, further studies are needed to fully understand its mechanism of action and safety profile, and to develop new synthetic methods for its production.
合成法
The synthesis of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) involves the reaction of 2-methyl-3-butanone with ammonia in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been well-established and is widely used in the production of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) for various scientific research applications.
科学的研究の応用
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a starting material in the synthesis of biologically active compounds, such as antitumor agents, anti-inflammatory agents, and antibacterial agents.
特性
CAS番号 |
152711-46-1 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.215 |
IUPAC名 |
4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C8H15N/c1-6(2)8-7(3)4-5-9-8/h6-7H,4-5H2,1-3H3 |
InChIキー |
NQFBNGIWYKRASR-UHFFFAOYSA-N |
SMILES |
CC1CCN=C1C(C)C |
同義語 |
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)
